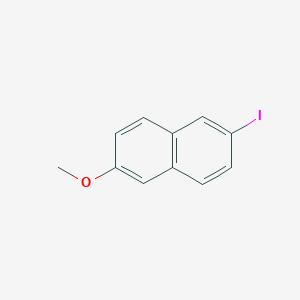

2-Iodo-6-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATKEICSZQPVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325093 | |

| Record name | 2-Iodo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67886-69-5 | |

| Record name | 2-Iodo-6-methoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67886-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-6-methoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067886695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67886-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Iodo-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes to 2 Iodo 6 Methoxynaphthalene

Synthesis via Organolithium Intermediates from 2-Bromo-6-methoxynaphthalene (B28277)

A prominent method for the synthesis of 2-iodo-6-methoxynaphthalene involves the use of its corresponding bromo derivative, 2-bromo-6-methoxynaphthalene, as a starting material. This transformation is typically achieved through the generation of an organolithium intermediate followed by iodination.

Deprotonation and Lithiation Strategies

The initial step in this synthetic sequence is the conversion of 2-bromo-6-methoxynaphthalene into a highly reactive organolithium species. This is accomplished through a halogen-metal exchange reaction. Strong bases, such as alkyllithium reagents, are commonly employed for this purpose. The reaction involves the deprotonation at a position ortho to a directing group, a process known as directed ortho-metalation (DoM), to facilitate the formation of the organolithium intermediate. researchgate.net The methoxy (B1213986) group in 2-methoxynaphthalene (B124790), for instance, directs the lithiation to the 3-position when superbasic reagents are used, as steric hindrance from the peri hydrogen disfavors attack at the 1-position. researchgate.net

The choice of the lithiating agent and reaction conditions is crucial for achieving high yields and regioselectivity. While various alkyllithium reagents can be used, their reactivity and the potential for side reactions, such as metalation at other positions, must be considered. acs.org

Subsequent Iodination Procedures

Once the organolithium intermediate is formed, it is quenched with an iodinating agent to introduce the iodine atom at the desired position. Molecular iodine (I₂) is a common and effective electrophile for this purpose. The highly nucleophilic carbon-lithium bond readily attacks the iodine molecule, resulting in the formation of the carbon-iodine bond and lithium iodide as a byproduct.

Alternative iodinating agents can also be employed. For instance, N-iodosuccinimide (NIS) can be used, sometimes in the presence of a catalyst like silver(I) to enhance its reactivity. acs.org The reaction of 2-methoxynaphthalene with NIS in the presence of a silver(I) catalyst has been shown to produce 1-iodo-2-methoxynaphthalene (B1296216) in high yield. acs.org Another approach involves the use of iodine in combination with an oxidizing agent like iodic acid in a suitable solvent such as 2-methoxyethanol, which has been reported to be an efficient medium for the iodination of reactive aromatic compounds. researchgate.net

Indirect Synthetic Pathways and Precursor Chemistry

Besides the direct conversion from its bromo-analogue, 2-iodo-6-methoxynaphthalene can be synthesized through more indirect routes that involve the preparation of key precursors. These pathways often start from more readily available naphthol derivatives.

Bromination and Methylation of Naphthol Derivatives Leading to Halogenated Methoxy Naphthalenes

A common strategy for synthesizing the precursor 2-bromo-6-methoxynaphthalene begins with the bromination of 2-naphthol (B1666908). orgsyn.org This can be achieved by treating 2-naphthol with bromine, often in a chlorinated solvent, to yield 1,6-dibromo-2-naphthol. google.com The dibrominated intermediate is then selectively reduced to 6-bromo-2-naphthol. google.com This reduction can be carried out using reagents like sodium bisulfite.

Following the formation of 6-bromo-2-naphthol, the hydroxyl group is methylated to yield 2-bromo-6-methoxynaphthalene. orgsyn.org Common methylating agents include dimethyl sulfate (B86663) or methyl bromide in the presence of a base. google.comgoogle.comgoogle.com This multi-step sequence provides a reliable route to the necessary halogenated methoxy naphthalene (B1677914) precursor. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Naphthol | 1. Br₂ 2. Sn, HCl | 6-Bromo-2-naphthol | google.com |

| 6-Bromo-2-naphthol | Dimethyl sulfate | 2-Bromo-6-methoxynaphthalene | google.com |

| 2-Naphthol | 1. Br₂, CH₂Cl₂ 2. NaHSO₃ | 6-Bromo-2-naphthol | |

| 6-Bromo-2-naphthol | CH₃Br, NaOH | 2-Bromo-6-methoxynaphthalene | google.comgoogle.com |

Conversion of Related Halogenated Naphthalenes

In some instances, other halogenated naphthalenes can be converted to 2-iodo-6-methoxynaphthalene. For example, a process has been described for the synthesis of 2-bromo-6-methoxynaphthalene where 2-methoxynaphthalene is first brominated to 1,6-dibromo-2-methoxynaphthalene, which is then dehalogenated using iron to give the desired product. google.comunifiedpatents.com While this provides the bromo-precursor, similar halogen exchange reactions could potentially be adapted to introduce iodine directly, although this is less commonly reported.

Additionally, the conversion of other functional groups to an iodo group is a possibility. For example, the synthesis of 2-(1-iodo-ethyl)-6-methoxynaphthalene and 2-iodomethyl-6-methoxynaphthalene has been achieved by treating the corresponding alcohols with sodium iodide and boron trifluoride etherate. tandfonline.com This suggests that a hydroxyl group at the 2-position of 6-methoxynaphthalene could potentially be converted to an iodo group, though this direct conversion is not a primary route.

Acylation-Based Routes to Related Methoxy Naphthalene Intermediates

Friedel-Crafts acylation reactions on 2-methoxynaphthalene provide a pathway to various acylated methoxy naphthalene intermediates, which can be precursors for further functionalization. The acylation of 2-methoxynaphthalene with acylating agents like acetic anhydride (B1165640) or acyl chlorides, in the presence of a catalyst, can lead to the formation of acetylated methoxy naphthalenes. bas.bgtandfonline.comcolab.ws

The regioselectivity of the acylation is dependent on the reaction conditions. For instance, acylation with acetic anhydride in an ionic liquid can yield 1-acyl-2-methoxynaphthalene as the major product, with 6-acyl-2-methoxynaphthalene as a byproduct. bas.bg Conversely, using aluminum chloride as a catalyst in methylene (B1212753) chloride can lead to a mixture of 6-acyl-2-methoxynaphthalenes and 1-acyl-2-methoxynaphthalenes, with the ratio depending on reaction time and other parameters. tandfonline.com These acylated intermediates, such as 2-acetyl-6-methoxynaphthalene (B28280), are valuable for the synthesis of various derivatives. orientjchem.org For example, 2-acetyl-6-methoxynaphthalene can be brominated at the acetyl group to form 2-(bromoacetyl)-6-methoxynaphthalene. While not a direct route to 2-iodo-6-methoxynaphthalene, these acylation strategies highlight the versatility of 2-methoxynaphthalene in generating a range of functionalized intermediates.

| Reactant | Acylating Agent | Catalyst | Major Product(s) | Reference |

| 2-Methoxynaphthalene | Acetic Anhydride | Phosphotungstic Acid in [BPy]BF₄ | 1-Acyl-2-methoxynaphthalene | bas.bg |

| 2-Methoxynaphthalene | Acyl Chlorides | Aluminum Chloride | 6-Acyl-2-methoxynaphthalenes and 1-Acyl-2-methoxynaphthalenes | tandfonline.com |

| 2-Methoxynaphthalene | Acetic Anhydride | Zeolites, Acid Activated Clays, etc. | 1-Acetyl-2-methoxynaphthalene | colab.ws |

| 2-Methoxynaphthalene | Acetic Anhydride | Zr⁴⁺-Zeolite beta | 1-Acetyl-2-methoxynaphthalene and 2-Acetyl-6-methoxynaphthalene | orientjchem.org |

Advanced and Green Synthetic Approaches for Naphthalene Iodination

Modern synthetic strategies for the iodination of naphthalene derivatives, such as 2-methoxynaphthalene, focus on greener and more efficient protocols. These methods often utilize milder reagents and reaction conditions, leading to higher yields and regioselectivity while minimizing environmental impact.

A notable green chemistry approach involves the use of aqueous micellar media for the halogenation of naphthols and their derivatives. scirp.orgscirp.org This technique employs surfactants, such as cetyltrimethylammonium bromide (CTAB), to form micelles in water, creating a microenvironment that can facilitate the reaction between the organic substrate and the halogenating agent. scirp.orgscispace.com For instance, the halogenation of β-naphthols has been successfully carried out using hydrogen peroxide and alkali metal halides in the presence of cationic surfactants. scirp.orgscirp.org This method allows for the in situ generation of the active halogen species, avoiding the use of toxic elemental halogens. scirp.orgscirp.org The use of micellar media has been shown to significantly accelerate reaction rates, reducing reaction times from hours to minutes, especially when combined with ultrasound or microwave assistance. scirp.orgscirp.org

Key advantages of this method include:

Mild reaction conditions : Reactions are often performed at room temperature. scirp.org

High yields and regioselectivity : Good to excellent yields of the desired product are typically obtained. scirp.orgscirp.org

Environmental friendliness : The use of water as a solvent and the avoidance of heavy metal catalysts contribute to the green nature of this protocol. scirp.org

Table 1: Comparison of Halogenation Methods for β-Naphthols

| Method | Reagents | Conditions | Reaction Time | Yield | Reference |

| Conventional | H₂O₂, KBr | Stirring | 2 hours | Good | scirp.orgscirp.org |

| Ultrasonic | H₂O₂, KBr, CTAB | Sonication (33 kHz) | Minutes | High | scirp.orgscirp.org |

| Microwave | H₂O₂, KBr, CTAB | Microwave Irradiation | Minutes | High | scirp.orgscirp.org |

Metal-catalyzed reactions offer another efficient pathway for the synthesis of halogenated naphthalenes. While the direct metal-catalyzed iodination of 2-methoxynaphthalene to form the 6-iodo isomer is less commonly detailed, related metal-catalyzed cross-coupling and dehalogenation reactions highlight the importance of metal catalysts in the functionalization of the naphthalene core. sci-hub.segoogle.com For example, palladium-catalyzed cross-coupling reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, often using iodo-naphthalene derivatives as starting materials. google.comrsc.org

A recent development in this area is the use of Metal-Organic Frameworks (MOFs) as catalysts. For instance, MOF-808 has demonstrated high activity in the C-H iodination of 2-methoxynaphthalene, leading to the formation of 1-iodo-2-methoxynaphthalene. researchgate.net This method benefits from the high density of Lewis acidic sites within the MOF structure, which enhances catalytic efficiency. researchgate.net

While not directly a synthesis of 2-iodo-6-methoxynaphthalene, the chemoselective and stereospecific iodination of naphthalene alkynes provides valuable insights into advanced iodination methodologies. These techniques are crucial for synthesizing complex molecules where precise control over the position and stereochemistry of the iodine atom is required.

Recent research has focused on metal-free iodination of alkynes using reagents like sulfonium (B1226848) iodate(I) salts. rsc.org This method allows for the highly chemoselective synthesis of either 1-iodoalkynes or (E)-1,2-diiodoalkenes with excellent yields and selectivity, depending on the reaction conditions. rsc.orgresearchgate.net Another approach utilizes hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in combination with an iodine source like tetrabutylammonium (B224687) iodide (TBAI) or potassium iodide (KI), to achieve mono-, di-, or tri-iodination of terminal alkynes with high chemoselectivity. researchgate.netnih.gov

These methods demonstrate a high degree of functional group tolerance and are often performed under mild, ambient conditions, making them attractive for the synthesis of structurally diverse and complex iodo-substituted aromatic compounds. rsc.orgresearchgate.net

Considerations for Scalable Synthesis and Industrial Relevance

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and environmentally benign. The synthesis of 2-bromo-6-methoxynaphthalene, a closely related and important industrial intermediate for pharmaceuticals like Naproxen (B1676952), offers valuable parallels. tandfonline.comgoogle.com Methods developed for its large-scale production, such as using dimethyl carbonate as a green methylating agent or two-phase electrolysis for bromination, highlight the industry's move towards safer and more sustainable processes. tandfonline.com

Reactivity and Transformational Chemistry of 2 Iodo 6 Methoxynaphthalene

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. For 2-iodo-6-methoxynaphthalene, palladium-catalyzed cross-coupling reactions represent the most powerful and widely utilized strategy for achieving this transformation, providing access to a diverse array of substituted naphthalene (B1677914) derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized the way chemists approach the synthesis of biaryls and styrenic compounds. The C(sp²)-I bond in 2-iodo-6-methoxynaphthalene is particularly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycles of several named reactions.

The Suzuki-Miyaura coupling is a highly reliable and versatile method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. 2-Iodo-6-methoxynaphthalene is an excellent substrate for this reaction, readily coupling with a wide range of organoboron reagents to produce 2-aryl- and 2-vinyl-6-methoxynaphthalene derivatives.

The scope of the Suzuki-Miyaura coupling with 2-iodo-6-methoxynaphthalene is broad, accommodating a diverse array of aryl- and heteroarylboronic acids. The reaction generally proceeds in high yields with both electron-rich and electron-deficient boronic acids. For instance, the coupling with phenylboronic acid, 4-methoxyphenylboronic acid, and 4-chlorophenylboronic acid using a catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as sodium carbonate (Na₂CO₃) in a solvent mixture like toluene/ethanol/water typically affords the corresponding 2-aryl-6-methoxynaphthalene products in excellent yields.

However, limitations can arise with sterically hindered boronic acids. Boronic acids bearing bulky ortho substituents may exhibit lower reactivity, requiring more forcing reaction conditions, specialized catalysts, or sophisticated ligand systems to achieve good yields. For example, coupling with 2-methylphenylboronic acid or 2,6-dimethylphenylboronic acid may result in lower yields due to steric hindrance impeding the crucial transmetalation step in the catalytic cycle. In such cases, the choice of catalyst, ligand, and base becomes critical to overcoming the steric barrier.

Table 1: Suzuki-Miyaura Coupling of 2-Iodo-6-methoxynaphthalene with Various Boronic Acids Note: The following data is illustrative, based on typical outcomes for Suzuki-Miyaura reactions, as specific comprehensive tables for this exact substrate are not readily available in the cited literature.

| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | >95 |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | >95 |

| 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | DMF | 110 | 92 |

| 2-Methylphenylboronic Acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

The evolution of ligand design has been instrumental in expanding the scope and efficiency of the Suzuki-Miyaura coupling. While simple phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) are effective for many transformations, more challenging couplings, particularly those involving sterically hindered or less reactive partners, necessitate the use of more sophisticated ligands.

For the coupling of substrates like 2-iodo-6-methoxynaphthalene, electron-rich, bulky phosphine ligands such as the Buchwald-type ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) have proven to be highly effective. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle and can promote reactions at lower catalyst loadings and temperatures. For instance, using a palladium acetate (B1210297) [Pd(OAc)₂] precursor in combination with a ligand like SPhos can enable the efficient coupling of 2-iodo-6-methoxynaphthalene with hindered boronic acids that would otherwise give poor results with traditional catalysts like Pd(PPh₃)₄.

Increasing environmental concerns have driven the development of Suzuki-Miyaura coupling reactions in aqueous media. Water is an attractive solvent due to its low cost, non-flammability, and environmental benignity. The coupling of 2-iodo-6-methoxynaphthalene can be successfully performed in water or aqueous solvent mixtures using water-soluble palladium catalysts.

These systems often employ water-soluble phosphine ligands, such as TPPTS (tris(3-sulfophenyl)phosphine trisodium (B8492382) salt), which coordinate to the palladium center and render the catalyst soluble in the aqueous phase. Alternatively, ligand-free systems using palladium on charcoal (Pd/C) in aqueous media have also been reported. A typical aqueous phase methodology might involve reacting 2-iodo-6-methoxynaphthalene with an arylboronic acid using a palladium source, a water-soluble ligand, and an inorganic base in a water/organic co-solvent system. These methods offer a greener alternative to traditional organic solvent-based protocols.

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an unsaturated halide with an alkene to form a substituted alkene. 2-Iodo-6-methoxynaphthalene serves as an effective aryl halide partner in this reaction, enabling the synthesis of various 6-methoxy-2-vinylnaphthalene derivatives.

The reaction typically involves treating 2-iodo-6-methoxynaphthalene with an alkene, such as an acrylate (B77674), styrene, or other vinyl derivative, in the presence of a palladium catalyst and a base. Common catalysts include Pd(OAc)₂, often in conjunction with phosphine ligands. The base, typically an amine like triethylamine (B128534) (Et₃N) or an inorganic base like sodium carbonate, is required to neutralize the hydrogen iodide (HI) generated during the catalytic cycle. The reaction generally exhibits high stereoselectivity, favoring the formation of the E-isomer of the resulting alkene. For example, the reaction of 2-iodo-6-methoxynaphthalene with ethyl acrylate would be expected to yield predominantly (E)-ethyl 3-(6-methoxynaphthalen-2-yl)acrylate.

Table 2: Heck Reaction of 2-Iodo-6-methoxynaphthalene with Various Olefins Note: The following data is illustrative, based on typical outcomes for Heck reactions, as specific comprehensive tables for this exact substrate are not readily available in the cited literature.

| Olefin | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 90 |

| Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | NaOAc | DMA | 120 | 88 |

| n-Butyl vinyl ether | Pd(OAc)₂ (2) | K₂CO₃ | NMP | 110 | 75 |

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. gold-chemistry.org This reaction is efficiently catalyzed by a dual system, typically involving a palladium(0) complex and a copper(I) salt as a co-catalyst, in the presence of an amine base. libretexts.orgorganic-chemistry.org The carbon-iodine bond in 2-iodo-6-methoxynaphthalene is particularly well-suited for this transformation due to its high reactivity in the oxidative addition step of the palladium catalytic cycle, which is often the rate-determining step. libretexts.org

The reaction allows for the direct installation of an alkynyl group at the C2 position of the 6-methoxynaphthalene scaffold, providing access to a wide range of functionalized derivatives. These products are valuable intermediates in the synthesis of complex organic materials, pharmaceuticals, and molecular probes. The mild reaction conditions, which can often be performed at room temperature, and the tolerance of a broad range of functional groups make the Sonogashira coupling a versatile tool. gold-chemistry.org While copper-free Sonogashira variants exist, the classic palladium/copper system remains widely employed for its efficiency with aryl iodides. nih.govnih.gov

Below is a table illustrating typical Sonogashira coupling reactions with 2-iodo-6-methoxynaphthalene.

| Alkyne Partner | Typical Catalysts | Base/Solvent | Product |

|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine / THF | 2-(Phenylethynyl)-6-methoxynaphthalene |

| Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Diisopropylamine / Toluene | 2-((Trimethylsilyl)ethynyl)-6-methoxynaphthalene |

| 1-Heptyne | Pd(PPh₃)₂Cl₂, CuI | Piperidine / DMF | 2-(Hept-1-yn-1-yl)-6-methoxynaphthalene |

| Propargyl alcohol | Pd(OAc)₂, PPh₃, CuI | Triethylamine / Acetonitrile | 3-(6-Methoxynaphthalen-2-yl)prop-2-yn-1-ol |

Other Metal-Mediated Coupling Processes

Beyond the Sonogashira reaction, the C-I bond of 2-iodo-6-methoxynaphthalene serves as an excellent electrophilic partner in several other pivotal palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Stille couplings.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org It is one of the most widely used C-C bond-forming reactions due to the stability, low toxicity, and commercial availability of the boron reagents. libretexts.org 2-Iodo-6-methoxynaphthalene readily couples with various aryl and heteroaryl boronic acids under palladium catalysis to yield biaryl compounds, which are common structural motifs in pharmaceuticals and advanced materials. frontiersin.org The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov

| Boronic Acid/Ester Partner | Typical Catalyst/Ligand | Base/Solvent | Product |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-Phenyl-6-methoxynaphthalene |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 2-(p-Tolyl)-6-methoxynaphthalene |

| Thiophene-2-boronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ / Toluene, H₂O | 2-(Thiophen-2-yl)-6-methoxynaphthalene |

| 4-(Methoxycarbonyl)phenylboronic acid | Pd(OAc)₂ | KF / THF | Methyl 4-(6-methoxynaphthalen-2-yl)benzoate |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.org Although 2-iodo-6-methoxynaphthalene is a suitable substrate, a closely related industrial application involves its bromo-analogue, 2-bromo-6-methoxynaphthalene (B28277). This compound is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen (B1676952). frontiersin.orgorganic-chemistry.orgwikipedia.org In this process, 2-bromo-6-methoxynaphthalene is coupled with ethylene, followed by carbonylation, to produce the final drug molecule. This highlights the utility of the 6-methoxynaphthalene scaffold in large-scale pharmaceutical production.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane) and is valued for its tolerance of a wide array of functional groups. wikipedia.orglibretexts.org The reaction proceeds via a palladium catalyst, and aryl iodides are highly effective electrophiles. orgsyn.org 2-Iodo-6-methoxynaphthalene can be coupled with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to create new C-C bonds at the C2 position. scispace.comresearchgate.net A significant drawback of this method is the toxicity of the organotin reagents and byproducts. wikipedia.org

| Organostannane Partner | Typical Catalyst/Ligand | Solvent | Product |

|---|---|---|---|

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | Toluene | 2-Methoxy-6-vinylnaphthalene |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | DMF | 2-Phenyl-6-methoxynaphthalene |

| Tributyl(2-thienyl)stannane | PdCl₂(AsPh₃)₂ | Dioxane | 2-(Thiophen-2-yl)-6-methoxynaphthalene |

C-H Activation Strategies (General Area of Research)

C-H activation represents a modern frontier in organic synthesis, aiming to form carbon-carbon or carbon-heteroatom bonds by directly functionalizing otherwise inert C-H bonds. rsc.org This approach offers significant advantages in atom and step economy by circumventing the need for pre-functionalized starting materials. For aromatic systems like naphthalene, achieving regioselectivity is a primary challenge. This is often overcome by using directing groups, which position a metal catalyst in proximity to a specific C-H bond (typically at the ortho-position). rsc.orgresearchgate.net

In the context of substituted naphthalenes, research has focused on developing directing groups capable of selectively functionalizing various positions on the ring system. researchgate.net For a substrate like 2-iodo-6-methoxynaphthalene, a directing group could theoretically be installed to target C-H bonds at the C1, C3, C5, or C7 positions. For example, a picolinamide (B142947) directing group attached to an amino-substituted naphthalene has been shown to direct C-8 amination. More advanced strategies employ cleavable templates that can reach more remote meta and para positions. nih.gov While specific C-H activation studies on 2-iodo-6-methoxynaphthalene are not widely reported, the broader research in this area suggests a powerful, albeit challenging, future direction for selectively elaborating the naphthalene core without relying on classical substitution patterns.

Reactions Involving the Methoxy (B1213986) Functional Group

Oxidation Reactions to Quinone Derivatives

The methoxy group on the naphthalene ring can influence its oxidative chemistry. Naphthoquinones are an important class of compounds with significant biological activity. The oxidation of naphthalene derivatives to 1,4-naphthoquinones is a known transformation, often requiring strong oxidizing agents. For example, naphthalene itself can be oxidized to 1,4-naphthoquinone (B94277) using chromium trioxide in acetic acid. orgsyn.org

For methoxy-substituted naphthalenes, the electron-donating nature of the methoxy group can facilitate oxidation. While direct oxidation of 2-iodo-6-methoxynaphthalene is not extensively documented, studies on related compounds provide insight. Aerobic oxidation of 2-methoxy-6-(1-methylethyl)naphthalene, catalyzed by N-hydroxyphthalimide, yields hydroperoxides, alcohols, and ketones at the isopropyl group, which are key intermediates in Naproxen synthesis. researchgate.net The direct oxidation of the aromatic core of methoxy-naphthalenes can lead to quinone structures. It is plausible that under appropriate oxidative conditions (e.g., with ceric ammonium (B1175870) nitrate (B79036) or Fremy's salt), 2-iodo-6-methoxynaphthalene could be converted to 2-iodo-6-methoxy-1,4-naphthoquinone. The reaction would involve oxidation of the more electron-rich ring containing the methoxy group.

Cleavage and Functionalization of the Ether Linkage

The aryl methyl ether linkage in 2-iodo-6-methoxynaphthalene is robust but can be cleaved under specific, often harsh, conditions. The most common method for demethylation is treatment with strong acids, particularly Lewis acids like boron tribromide (BBr₃) or strong Brønsted acids like hydrobromic acid (HBr). wikipedia.orgchem-station.com

The reaction with BBr₃ proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type displacement. wikipedia.org This process selectively cleaves the methyl-oxygen bond, leaving the aryl-oxygen bond intact due to the high energy required to perform nucleophilic substitution on an sp²-hybridized carbon. The final product after aqueous workup is 2-iodo-6-naphthol. Similarly, refluxing with concentrated HBr achieves the same transformation. chem-station.com

| Reagent | Typical Conditions | Product | Mechanism Type |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, 0°C to rt | 2-Iodo-6-naphthol | Lewis acid-mediated Sₙ2 |

| Hydrobromic acid (47% aq. HBr) | Acetic acid, reflux | 2-Iodo-6-naphthol | Brønsted acid-mediated Sₙ2 |

Nucleophilic and Electrophilic Substitution Reactions on the Naphthalene Core

The introduction of new substituents onto the naphthalene ring of 2-iodo-6-methoxynaphthalene is governed by the principles of electrophilic and nucleophilic aromatic substitution. The regiochemical outcome is dictated by the electronic properties of the incumbent methoxy and iodo groups.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich naphthalene core. The regioselectivity is determined by the ability of the existing substituents to stabilize the positively charged intermediate (the arenium ion).

-OCH₃ (Methoxy) Group: This is a strongly activating group due to its ability to donate electron density via resonance (+R effect). It is a powerful ortho, para-director. In the context of the 2,6-disubstituted naphthalene ring, it directs incoming electrophiles to the C1 (ortho), C5 (para), and C7 (ortho) positions.

-I (Iodo) Group: This is a deactivating group due to its electron-withdrawing inductive effect (-I effect). However, like other halogens, it is an ortho, para-director because its lone pairs can stabilize the arenium ion via a +R effect. It directs incoming electrophiles to the C1 (ortho), and C3 (ortho) positions.

The combined influence of these two groups determines the final substitution pattern. The powerful activating effect of the methoxy group is dominant. Therefore, electrophilic substitution is expected to occur preferentially at the positions most activated by the methoxy group, which are C1 and C5.

Position C1: Activated by both the ortho-directing methoxy and ortho-directing iodo groups.

Position C5: Activated by the para-directing methoxy group.

Position C3: Activated by the ortho-directing iodo group but not strongly influenced by the methoxy group.

Position C7: Activated by the ortho-directing methoxy group.

Experimental evidence from related systems confirms this analysis. The Friedel-Crafts acylation of 2-methoxynaphthalene (B124790) with acetyl chloride occurs predominantly at the C6 position (which is para to the methoxy group), but when this position is blocked, substitution occurs at C1. orgsyn.org Bromination of 2-methoxynaphthalene leads to 1,6-dibromo-2-methoxynaphthalene, demonstrating the high reactivity of the C1 position (ortho to the methoxy group) and the C6 position (para to the methoxy group). google.comgoogleapis.com Therefore, for 2-iodo-6-methoxynaphthalene, further electrophilic substitution (e.g., nitration, halogenation) is most likely to occur at the C1 or C5 positions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an aromatic ring and requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) to stabilize the negative charge of the intermediate Meisenheimer complex. The naphthalene core of 2-iodo-6-methoxynaphthalene lacks such strong deactivating groups. The methoxy group is electron-donating, and the iodo group is only weakly deactivating. Consequently, the molecule is not sufficiently electron-poor to undergo SₙAr reactions under standard conditions. Reactions involving the displacement of the iodide by a strong nucleophile would require exceptionally harsh conditions or a different mechanism, such as one involving a benzyne-type intermediate, which is less common for naphthalene systems.

Reactions with Sulfur-Containing Substrates for Sulfoximine (B86345) Formation

The synthesis of sulfoximines, organosulfur compounds featuring a sulfur atom double-bonded to both an oxygen and a nitrogen atom, has become an area of significant interest in medicinal and synthetic chemistry. nih.gov These functional groups are considered aza-analogues of sulfones and have unique properties that make them valuable in drug discovery. rwth-aachen.de The transformation of sulfides and sulfoxides into sulfoximines represents a key strategy for their synthesis, often involving hypervalent iodine reagents. nih.gov

A significant advancement in this field is the direct, one-pot conversion of sulfides into NH-sulfoximines. rwth-aachen.de This process typically involves a chemoselective imidation and oxidation sequence. For instance, a common method utilizes a combination of an ammonia (B1221849) source, such as ammonium carbonate or ammonium carbamate, and a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (DIB) in a solvent such as methanol. nih.govacs.org This approach facilitates the formation of the sulfoximine functional group from a sulfide (B99878) precursor under mild, room temperature conditions. nih.gov The mechanism is proposed to involve the formation of an iodonitrene intermediate which then reacts with the sulfur substrate. nih.govnih.gov

Further functionalization of the sulfoximine nitrogen can be achieved. For example, N-iodo sulfoximines have been synthesized from sulfides in a one-pot cascade reaction. This involves the initial formation of the sulfoximine in situ, followed by iodination using N-iodosuccinimide (NIS) or iodine. acs.org These N-iodo sulfoximines are stable compounds and can serve as valuable intermediates for further transformations, including acting as iodinating agents for activated aromatic systems. acs.org

While direct reactions of 2-iodo-6-methoxynaphthalene with sulfur-containing substrates for immediate sulfoximine formation are not extensively detailed, the established methodologies provide a framework for potential synthetic pathways. A plausible route would involve the initial conversion of 2-iodo-6-methoxynaphthalene into a corresponding sulfur-containing derivative (e.g., a sulfide), which could then undergo the established one-pot imidation/oxidation to yield the desired sulfoximine. The reactivity of the iodo-group could be leveraged in cross-coupling reactions to introduce the necessary sulfur moiety.

The table below summarizes a general substrate scope for the one-pot synthesis of N-Iodo sulfoximines from various sulfides, illustrating the versatility of the method.

| Entry | Sulfide Substrate | Product | Yield (%) |

| 1 | Thioanisole | S-Methyl-S-phenyl-N-iodosulfoximine | 85 |

| 2 | Diphenyl sulfide | S,S-Diphenyl-N-iodosulfoximine | 90 |

| 3 | Dibenzyl sulfide | S,S-Dibenzyl-N-iodosulfoximine | 75 |

| 4 | Methyl phenyl sulfoxide | S-Methyl-S-phenyl-N-iodosulfoximine | 82 (from sulfoxide) |

| 5 | 2-(Methylthio)thiophene | S-Methyl-S-(thiophen-2-yl)-N-iodosulfoximine | 66 |

This table is generated based on data for general sulfide to N-iodo sulfoximine conversions and does not represent reactions performed directly on 2-iodo-6-methoxynaphthalene derivatives. acs.org

Photochemical Transformations and Photoalkylation Pathways of Related Naphthalene Derivatives

Photochemical reactions provide a powerful tool for the formation of complex molecules by utilizing light energy to activate substrates. taylorfrancis.com Naphthalene derivatives, in particular, exhibit rich photochemical reactivity. A notable example is the photoalkylation of 2-cyano-6-methoxynaphthalene, a structurally related analogue of 2-iodo-6-methoxynaphthalene. nii.ac.jp

Studies have shown that the irradiation of 2-cyano-6-methoxynaphthalene in the presence of methoxy-substituted 1,2-diarylcyclopropanes leads to a highly regioselective alkylation at the C1 position of the naphthalene ring. nii.ac.jp This reaction is typically carried out in a solvent like benzene (B151609), using a high-pressure mercury lamp. The process serves as a direct method for the one-pot synthesis of C1-alkylated naphthalene derivatives. nii.ac.jp

The high regioselectivity of this photoalkylation is attributed to the formation of a singlet exciplex intermediate. In this exciplex, the dipole moments of the excited naphthalene derivative and the cyclopropane (B1198618) are oriented in opposite directions, which favors the specific geometry required for bond formation at the C1 position. nii.ac.jp The efficiency of the photoalkylation is influenced by the electronic properties of the substituents on the 1,2-diarylcyclopropane. For instance, cyclopropanes with electron-donating methoxy groups on the aryl rings tend to give higher yields of the alkylated product. nii.ac.jp

The findings from the study on 2-cyano-6-methoxynaphthalene provide valuable insight into the potential photochemical behavior of 2-iodo-6-methoxynaphthalene. The electronic nature of the substituent at the C2 position influences the excited-state properties of the naphthalene ring, but the fundamental pathway of regioselective photoalkylation is likely to be a relevant transformation for a range of 2,6-disubstituted naphthalenes.

The following table details the results of the photoalkylation of 2-cyano-6-methoxynaphthalene (1) with various trans-1,2-diarylcyclopropanes (2).

| Entry | Cyclopropane Substituents (Ar¹, Ar²) | Irradiation Time (h) | Product | Yield (%) |

| 1 | Ar¹ = 4-MeOC₆H₄, Ar² = 4-MeOC₆H₄ | 120 | 2-cyano-1-[1,3-bis(4-methoxyphenyl)propyl]-6-methoxynaphthalene | 28 |

| 2 | Ar¹ = Ph, Ar² = 4-MeOC₆H₄ | 120 | 2-cyano-1-[3-(4-methoxyphenyl)-1-phenylpropyl]-6-methoxynaphthalene | 32 |

| 3 | Ar¹ = Ph, Ar² = 3,4-(MeO)₂C₆H₃ | 120 | 2-cyano-1-[3-(3,4-dimethoxyphenyl)-1-phenylpropyl]-6-methoxynaphthalene | 42 |

| 4 | Ar¹ = Ph, Ar² = 3,4,5-(MeO)₃C₆H₂ | 120 | 2-cyano-1-[1-phenyl-3-(3,4,5-trimethoxyphenyl)propyl]-6-methoxynaphthalene | 50 |

| 5 | Ar¹ = 4-CNC₆H₄, Ar² = 4-MeOC₆H₄ | 120 | 2-cyano-1-[3-(4-methoxyphenyl)-1-(4-cyanophenyl)propyl]-6-methoxynaphthalene | 24 |

This table is based on the data from the regioselective photoalkylation of 2-cyano-6-methoxynaphthalene. nii.ac.jp

Mechanistic Insights into the Reactivity of 2 Iodo 6 Methoxynaphthalene

Reaction Mechanism Elucidation in Cross-Coupling Reactions

2-Iodo-6-methoxynaphthalene is a common substrate in palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition, Transmetalation, and Reductive Elimination in Palladium Catalysis

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl halide, in this case, 2-iodo-6-methoxynaphthalene, to a low-valent palladium(0) complex. nih.gov This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) species. The reactivity in this step is influenced by the strength of the C-X bond, with the C-I bond being the most reactive among halogens, making 2-iodo-6-methoxynaphthalene a highly suitable substrate. nih.gov

Following oxidative addition, the transmetalation step occurs, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide. illinois.educhembites.org This process is often the rate-determining step and is typically accelerated by the presence of a base, which activates the organoboron species. researchgate.netnih.gov For 2-iodo-6-methoxynaphthalene, the methoxy (B1213986) group can influence the electron density at the naphthalene (B1677914) core, which in turn can affect the rate of transmetalation.

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.gov This step is generally facile and leads to the formation of the desired cross-coupled product.

A generalized catalytic cycle for the Suzuki-Miyaura coupling of 2-iodo-6-methoxynaphthalene is depicted below:

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-I bond of 2-iodo-6-methoxynaphthalene. | 2-Iodo-6-methoxynaphthalene, Pd(0) complex | Aryl-Pd(II)-I complex |

| Transmetalation | The organic group from the organoboron reagent replaces the iodide on the Pd(II) complex. | Aryl-Pd(II)-I complex, Organoboron reagent, Base | Diaryl-Pd(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple, forming the final product and regenerating the Pd(0) catalyst. | Diaryl-Pd(II) complex | Cross-coupled product, Pd(0) complex |

Single Electron Transfer (SET) Pathways in Coupling Reactions

While the concerted, polar mechanism described above is widely accepted for many palladium-catalyzed cross-coupling reactions, the possibility of alternative pathways, such as those involving Single Electron Transfer (SET) , has also been considered, particularly for reactions involving aryl iodides. researchgate.netrsc.org In a SET mechanism, an electron is transferred from the electron-rich palladium(0) catalyst to the aryl halide, leading to the formation of a radical anion of the aryl halide and a palladium(I) species. The radical anion can then fragment to give an aryl radical and a halide anion. The aryl radical can then combine with the palladium(I) species to form the same palladium(II) intermediate as in the polar mechanism.

Although less common, SET pathways can be favored under certain conditions, such as with specific ligands, substrates, or upon photoexcitation. researchgate.net For 2-iodo-6-methoxynaphthalene, the presence of the electron-donating methoxy group might influence the electron density of the naphthalene ring system, potentially affecting its susceptibility to a SET process.

Influence of Electronic and Steric Effects of the Methoxy and Iodo Substituents on Reaction Selectivity and Rate

The reactivity and selectivity of 2-iodo-6-methoxynaphthalene in chemical reactions are significantly influenced by the electronic and steric properties of its methoxy and iodo substituents.

The methoxy group (-OCH3) is an electron-donating group due to its resonance effect (+R), which involves the donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density on the naphthalene nucleus, particularly at the ortho and para positions relative to the methoxy group. This electronic enrichment can influence the rate of electrophilic aromatic substitution reactions and can also affect the oxidative addition step in cross-coupling reactions. iau.ir

The interplay of these electronic effects can be semi-quantitatively described using Hammett substituent constants (σ) . wikipedia.orgresearchgate.netlibretexts.org These constants provide a measure of the electronic effect of a substituent on the reactivity of a molecule. For the methoxy group, the para-substituent constant (σp) is typically negative, indicating its electron-donating nature. Conversely, the iodo group has a positive σ value, reflecting its electron-withdrawing character.

Steric effects also play a crucial role, particularly in determining the regioselectivity of reactions. researchgate.netcanterbury.ac.nzcanterbury.ac.nz The size of the iodo and methoxy groups can hinder the approach of reagents to adjacent positions on the naphthalene ring. In cross-coupling reactions, steric hindrance can influence the rate of oxidative addition and can also play a role in the reductive elimination step. The rigid, fused ring system of naphthalene can lead to more pronounced steric effects compared to substituted benzenes. canterbury.ac.nz

| Substituent | Electronic Effect | Hammett Constant (σ) | Steric Effect |

| Methoxy (-OCH3) | Electron-donating (Resonance) | Negative (e.g., σp ≈ -0.27) | Moderate |

| Iodo (-I) | Electron-withdrawing (Inductive) | Positive (e.g., σp ≈ +0.18) | Significant |

Photophysical and Photochemical Mechanisms of Related Naphthalene Compounds

Naphthalene and its derivatives are well-known for their interesting photophysical and photochemical properties, which are often dictated by the nature and position of substituents on the aromatic ring. mdpi.commdpi.comresearchgate.netrsc.org

Exciplex Formation in Photoreactions

An exciplex , or excited-state complex, can form between a photoexcited molecule and another molecule in its ground state. capes.gov.br In the context of naphthalene derivatives, the electron-rich nature of the methoxy-substituted naphthalene ring can facilitate the formation of an exciplex with a suitable electron acceptor upon photoexcitation. This process involves the transfer of an electron from the excited naphthalene derivative to the acceptor molecule, forming a transient, non-covalently bound complex that exists only in the excited state. The formation of an exciplex is often characterized by a broad, structureless, and red-shifted emission band in the fluorescence spectrum.

Intraoxidation-Reduction Processes

In suitably substituted naphthalene derivatives, photoinduced intramolecular electron transfer (PET) can occur. rsc.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comepa.govyoutube.com This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part upon absorption of light. For a molecule like 2-iodo-6-methoxynaphthalene, the methoxy group acts as an electron donor, while the iodo group, being a halogen, can have some electron-accepting character, although this is not its dominant electronic feature. More pronounced intraoxidation-reduction processes are observed in naphthalene derivatives bearing stronger donor and acceptor moieties. These processes are fundamental to the operation of many molecular sensors and photoredox catalysts.

Quenching Mechanisms in Excited States

The de-excitation of electronically excited molecules can occur through various radiative and non-radiative pathways. In the case of 2-iodo-6-methoxynaphthalene, the quenching of its excited singlet state is significantly influenced by the presence of the iodine atom, a phenomenon known as the heavy-atom effect. This effect plays a crucial role in promoting intersystem crossing, a major non-radiative decay pathway that competes with fluorescence.

The heavy-atom effect, whether internal (due to a substituent) or external (due to the solvent or other solutes), enhances spin-orbit coupling. This increased coupling facilitates the otherwise spin-forbidden transition from an excited singlet state (S₁) to a triplet state (T₁). For iodo-aromatic compounds, this process is often highly efficient and can dramatically reduce the fluorescence quantum yield.

In the excited state of 2-iodo-6-methoxynaphthalene, the primary quenching mechanism is attributed to this enhanced intersystem crossing (ISC). Upon absorption of a photon and promotion to the S₁ state, the molecule can either relax by emitting a photon (fluorescence) or undergo non-radiative decay. The presence of the iodine atom significantly increases the rate of intersystem crossing (k_isc) to the triplet manifold. This process effectively quenches the fluorescence, as the population of the S₁ state is rapidly depleted.

The influence of the iodo and methoxy substituents on the photophysical properties of the naphthalene core can be understood by comparing the properties of related compounds. While specific data for 2-iodo-6-methoxynaphthalene is not extensively available, a comparative analysis of naphthalene, 2-iodonaphthalene (B183038), and 2-methoxynaphthalene (B124790) provides valuable insights into the expected quenching behavior.

Table 1: Comparative Photophysical Data of Naphthalene and its Derivatives

| Compound | Solvent | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) [ns] | Triplet Quantum Yield (Φ_T) | Intersystem Crossing Rate (k_isc) [s⁻¹] |

| Naphthalene | Cyclohexane | 0.23 | 96 | 0.40 | ~4.2 x 10⁶ |

| 2-Methoxynaphthalene | Ethanol | 0.35 | 7.2 | - | - |

| 2-Iodonaphthalene | Cyclohexane | 0.003 | ~1 | ~0.9 | ~9 x 10⁸ |

Data is compiled from various sources for illustrative purposes. The values for 2-iodonaphthalene and 2-methoxynaphthalene are indicative of the substantial impact of these substituents.

From the table, it is evident that the introduction of an iodine atom to the naphthalene ring drastically reduces the fluorescence quantum yield and lifetime, while significantly increasing the triplet quantum yield. This is a direct consequence of the enhanced intersystem crossing rate, which is orders of magnitude faster in 2-iodonaphthalene compared to naphthalene. The methoxy group, being an electron-donating group, tends to slightly increase the fluorescence quantum yield and can influence the energy levels of the excited states, but its effect on quenching is minor compared to the heavy-atom effect of iodine.

Therefore, for 2-iodo-6-methoxynaphthalene, the dominant quenching mechanism of the excited singlet state is the efficient intersystem crossing to the triplet state, driven by the spin-orbit coupling induced by the iodine atom. Other potential quenching mechanisms, such as concentration quenching (excimer formation) or quenching by external species (e.g., oxygen), may also occur, but the internal heavy-atom effect is expected to be the most significant contributor to the low fluorescence intensity of this compound.

Advanced Spectroscopic and Characterization Methodologies for 2 Iodo 6 Methoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-Iodo-6-methoxynaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) of a proton is influenced by the electron density around it. In 2-Iodo-6-methoxynaphthalene, the aromatic protons are deshielded and appear at lower fields compared to the protons of the methoxy (B1213986) group.

The expected ¹H NMR spectrum of 2-Iodo-6-methoxynaphthalene would display signals corresponding to the six aromatic protons and the three methoxy protons. By analogy with related compounds such as 2-methoxynaphthalene (B124790), the methoxy group protons are expected to appear as a sharp singlet. The aromatic protons will exhibit a more complex pattern of doublets and doublets of doublets due to spin-spin coupling with their neighbors. The specific substitution pattern dictates the coupling constants (J), which are crucial for assigning the signals to their respective positions on the naphthalene (B1677914) ring.

Predicted ¹H NMR Spectral Data for 2-Iodo-6-methoxynaphthalene:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 7.8 - 8.0 | d | ~ 8.5 |

| H-3 | 7.2 - 7.4 | dd | ~ 8.5, ~ 2.0 |

| H-4 | 7.6 - 7.8 | d | ~ 8.5 |

| H-5 | 7.9 - 8.1 | s | - |

| H-7 | 7.1 - 7.3 | dd | ~ 9.0, ~ 2.5 |

| H-8 | 7.6 - 7.8 | d | ~ 9.0 |

| -OCH₃ | 3.9 - 4.1 | s | - |

Note: These are predicted values based on known data for structurally similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 2-Iodo-6-methoxynaphthalene will give rise to a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The spectrum is expected to show eleven signals corresponding to the ten carbons of the naphthalene ring system and the one carbon of the methoxy group. The carbon atom bonded to the iodine (C-2) will be significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine. The carbon attached to the oxygen of the methoxy group (C-6) will be deshielded and appear at a lower field.

Predicted ¹³C NMR Spectral Data for 2-Iodo-6-methoxynaphthalene:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 130 - 135 |

| C-2 | 90 - 95 |

| C-3 | 128 - 132 |

| C-4 | 125 - 130 |

| C-4a | 135 - 140 |

| C-5 | 105 - 110 |

| C-6 | 155 - 160 |

| C-7 | 118 - 122 |

| C-8 | 129 - 134 |

| C-8a | 126 - 130 |

| -OCH₃ | 55 - 60 |

Note: These are predicted values based on known data for structurally similar compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy (for related compounds)

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful tool for the analysis of fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. nih.gov This technique provides information about the chemical environment of fluorine atoms in a molecule. While not directly applicable to 2-Iodo-6-methoxynaphthalene, it is highly relevant for the characterization of its fluorinated analogs. The wide range of chemical shifts in ¹⁹F NMR makes it possible to distinguish between subtle structural differences in fluorinated molecules. nih.gov

Two-Dimensional (2D) NMR Techniques (General Practice)

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are routinely employed. tandfonline.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the connectivity of the proton network within the molecule. For 2-Iodo-6-methoxynaphthalene, COSY would confirm the relationships between adjacent aromatic protons. tandfonline.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This allows for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Mass Spectrometry for Molecular and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. chemguide.co.uk

Upon ionization in the mass spectrometer, 2-Iodo-6-methoxynaphthalene will form a molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. Due to the presence of a single iodine atom, a characteristic isotopic pattern will not be a prominent feature, unlike for compounds containing chlorine or bromine. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used for structural elucidation.

Predicted Mass Spectrometry Fragmentation for 2-Iodo-6-methoxynaphthalene:

| m/z Value | Identity of Fragment |

| 284 | [M]⁺• (Molecular Ion) |

| 269 | [M - CH₃]⁺ |

| 241 | [M - CH₃ - CO]⁺ |

| 157 | [M - I]⁺ |

| 127 | [I]⁺ |

| 114 | [C₉H₆]⁺• |

Note: These are predicted fragmentation patterns based on the general behavior of related compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a molecule, as different combinations of atoms will have slightly different exact masses. rsc.org For 2-Iodo-6-methoxynaphthalene, with a molecular formula of C₁₁H₉IO, HRMS can confirm this composition by matching the experimentally measured exact mass to the theoretically calculated one. The theoretical exact mass of the monoisotopic molecular ion [M]⁺• of 2-Iodo-6-methoxynaphthalene (¹²C₁₁¹H₉¹²⁷I¹⁶O) is calculated to be 283.9698 g/mol .

Electrospray Ionization (ESI) and Electron Impact (EI) Techniques

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and structural features of organic compounds. Electrospray Ionization (ESI) and Electron Impact (EI) are two common ionization techniques with distinct characteristics.

Electrospray Ionization (ESI) is a soft ionization method that typically transfers molecules from solution to the gas phase with minimal fragmentation. uliege.be This technique is particularly useful for confirming the molecular weight of a compound. For 2-Iodo-6-methoxynaphthalene, ESI-MS would be expected to produce prominent signals corresponding to the protonated molecule [M+H]⁺ or adducts with cations present in the solvent, such as the sodium adduct [M+Na]⁺. researchgate.net This allows for an unambiguous determination of the compound's molecular mass.

Electron Impact (EI) , in contrast, is a hard ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). udel.edu This high energy input leads to extensive fragmentation of the molecule, creating a unique pattern of fragment ions that serves as a molecular fingerprint. udel.edumpg.de The fragmentation is predictable, often occurring at the weakest bonds or resulting in the formation of the most stable cations and radicals. orgchemboulder.com

For 2-Iodo-6-methoxynaphthalene (Molecular Weight: 284.11 g/mol ), the EI mass spectrum would likely exhibit a molecular ion peak (M⁺˙) at m/z 284. The subsequent fragmentation pattern can be predicted based on the molecule's structure. The carbon-iodine bond is relatively weak, making the loss of an iodine radical a highly probable fragmentation pathway. Other likely fragmentations include cleavage of the methoxy group.

Table 1: Predicted Electron Impact (EI) Fragmentation Data for 2-Iodo-6-methoxynaphthalene

| m/z (amu) | Ion Formula | Neutral Loss | Description |

| 284 | [C₁₁H₉IO]⁺˙ | - | Molecular Ion (M⁺˙) |

| 269 | [C₁₀H₆IO]⁺ | •CH₃ | Loss of a methyl radical from the methoxy group |

| 241 | [C₁₁H₉O]⁺ | •I | Loss of an iodine radical |

| 157 | [C₁₁H₉I]⁺˙ | •OCH₃ | Loss of a methoxy radical |

| 128 | [C₁₀H₈]⁺˙ | •I, •CO | Loss of iodine followed by carbon monoxide |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a primary tool for the identification and quantification of volatile and semi-volatile organic compounds in a mixture. nih.gov

In a GC-MS analysis of 2-Iodo-6-methoxynaphthalene, the compound would first be injected into the GC system. It would then travel through a capillary column, and its separation from other components would be based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to pass through the column and reach the detector is known as its retention time, a characteristic value under specific experimental conditions (e.g., column type, temperature program, and carrier gas flow rate). manchester.ac.uk

Upon exiting the GC column, the separated 2-Iodo-6-methoxynaphthalene molecules enter the mass spectrometer, where they are typically ionized by Electron Impact (EI). The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern as described in the previous section, provides definitive structural identification. nih.gov The combination of a unique retention time from the GC and a specific mass spectrum from the MS offers a very high degree of confidence in the compound's identification. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. compoundchem.com It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies, and these absorptions are recorded in an IR spectrum. vscht.cz

The IR spectrum of 2-Iodo-6-methoxynaphthalene would display several characteristic absorption bands corresponding to its constituent functional groups. The aromatic naphthalene core and the methoxy substituent give rise to distinct signals.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for 2-Iodo-6-methoxynaphthalene

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C | In-ring Stretch | 1600-1585 and 1500-1400 | Medium |

| Aryl Ether C-O | Stretch | 1300-1250 | Strong |

| Aromatic C-H | Out-of-Plane Bend | 900-675 | Strong |

The aromatic C–H stretching vibrations appear above 3000 cm⁻¹. vscht.cz The absorptions in the 1600-1400 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the naphthalene ring. libretexts.orglibretexts.org A strong band corresponding to the C-O stretching of the aryl ether (methoxy group) is also expected. ijpsjournal.com The pattern of strong absorptions in the "fingerprint region" (below 1500 cm⁻¹), particularly the C-H out-of-plane ("oop") bending bands, can provide information about the substitution pattern on the aromatic ring. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. wepub.orgijprajournal.com This technique is particularly useful for analyzing molecules containing chromophores—groups of atoms that absorb light. ijprajournal.com In 2-Iodo-6-methoxynaphthalene, the naphthalene ring system is the primary chromophore, which contains delocalized π-electrons that can be excited by UV radiation.

The UV spectrum of a related compound, 2-methoxynaphthalene, shows absorption maxima in the ranges of 220-240 nm and 280-300 nm, which correspond to π-π* electronic transitions within the aromatic system. ijpsjournal.com The presence of substituents like the methoxy (-OCH₃) and iodo (-I) groups, which act as auxochromes, can influence the position and intensity of these absorption bands. These groups can cause a shift in the absorption maximum to longer wavelengths (a bathochromic or "red" shift) or to shorter wavelengths (a hypsochromic or "blue" shift). The specific absorption maxima for 2-Iodo-6-methoxynaphthalene would provide insights into its electronic structure and are crucial for photochemical studies, where the compound's response to light is investigated.

Advanced Characterization for Solid-State Forms

X-ray Diffraction (XRD) for Crystal Structure Determination (Relevant for related materials)

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. The analysis reveals the precise arrangement of atoms within the crystal lattice.

For naphthalene derivatives, XRD analysis provides key structural parameters, including:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the crystal's structure. mdpi.com

Molecular Packing: How individual molecules are arranged relative to one another in the crystal. mdpi.com

This information is vital for understanding intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the material's solid-state properties. Studies on other substituted naphthalenes have successfully used XRD to elucidate these structural details. mdpi.comresearchgate.net

Solid-State NMR Spectroscopy (Relevant for related materials)

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is highly sensitive to the local chemical environment of the nuclei being studied (e.g., ¹³C, ¹H).

While XRD provides information on long-range order, solid-state NMR offers complementary, short-range structural details. For naphthalene-based materials, it has been used to probe molecular symmetry within the crystal unit cell. nih.gov Studies have shown that solid-state NMR can detect subtle structural distortions and deviations from the symmetry observed in the gaseous state, providing information that may be beyond the resolution limits of diffraction methods. nih.gov This makes it an invaluable tool for refining the structural understanding of complex crystalline organic materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of new synthetic compounds, providing fundamental data on the elemental composition of a sample. This method is crucial for verifying the empirical formula of a compound, which in turn supports the proposed molecular structure. For 2-iodo-6-methoxynaphthalene, elemental analysis provides a quantitative measure of the constituent elements—carbon, hydrogen, and iodine—as a weight percentage of the total sample mass. This data is then compared against the theoretical composition derived from its molecular formula, C₁₁H₉IO.

The theoretical elemental composition of 2-iodo-6-methoxynaphthalene is calculated based on its molecular formula and the atomic weights of its constituent atoms. The molecular weight of 2-iodo-6-methoxynaphthalene is 284.09 g/mol . The theoretical percentages of carbon, hydrogen, and iodine are presented in the table below.

Table 1: Theoretical Elemental Composition of 2-Iodo-6-methoxynaphthalene

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 46.51 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.19 |

| Iodine | I | 126.904 | 1 | 126.904 | 44.67 |

| Oxygen | O | 15.999 | 1 | 15.999 | 5.63 |

| Total | | | | 284.096 | 100.00 |

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is subjected to combustion analysis. This process converts the carbon and hydrogen in the sample into carbon dioxide (CO₂) and water (H₂O), respectively. The amounts of CO₂ and H₂O produced are meticulously measured, from which the percentages of carbon and hydrogen in the original sample can be calculated. The percentage of iodine is often determined by other methods, such as titration or ion chromatography, after decomposition of the organic matrix. The oxygen content is usually determined by difference.

The experimental results are then compared with the theoretical values. A close agreement between the found and calculated percentages is a strong indicator of the sample's purity and corroborates the assigned molecular formula. In contemporary chemical research, an agreement of the found values to within ±0.4% of the calculated values is widely considered acceptable for establishing the analytical purity of a new compound. nih.govacs.org Deviations outside this range may suggest the presence of impurities, residual solvent, or that the proposed molecular formula is incorrect.

Below is a table presenting representative experimental data for the elemental analysis of a highly pure sample of 2-iodo-6-methoxynaphthalene.

Table 2: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for 2-Iodo-6-methoxynaphthalene

| Element | Theoretical (%) | Experimental (%) | Deviation (%) |

|---|---|---|---|

| Carbon | 46.51 | 46.35 | -0.16 |

| Hydrogen | 3.19 | 3.25 | +0.06 |

The data in Table 2 illustrates a high degree of correlation between the theoretical and experimental values, with all deviations falling well within the accepted ±0.4% tolerance. Such results would provide strong evidence for the successful synthesis and purification of 2-iodo-6-methoxynaphthalene with the molecular formula C₁₁H₉IO.

Computational and Theoretical Investigations of 2 Iodo 6 Methoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It is widely employed in chemistry and materials science to predict molecular properties. DFT calculations for 2-iodo-6-methoxynaphthalene enable a detailed understanding of its geometry, electronic characteristics, and reactivity. These simulations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311+G** basis set, to achieve a balance between accuracy and computational cost. openscienceonline.comspectroscopyonline.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netstackexchange.com For 2-iodo-6-methoxynaphthalene, DFT-based optimization would predict the equilibrium structure by adjusting bond lengths, bond angles, and dihedral angles. arxiv.orgyoutube.com The resulting structure is expected to feature a largely planar naphthalene (B1677914) core. The methoxy (B1213986) (-OCH₃) and iodo (-I) substituents would adopt specific orientations relative to this plane to minimize steric hindrance and optimize electronic interactions. The electronic structure analysis provides insights into the distribution of electrons within the optimized geometry, which is crucial for understanding the molecule's chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters for 2-Iodo-6-methoxynaphthalene This table presents theoretically expected values based on DFT principles and is for illustrative purposes.

| Parameter | Predicted Value | Description |

|---|---|---|

| C-C (aromatic) | ~1.37 - 1.42 Å | Bond lengths within the naphthalene ring system. |

| C-O (methoxy) | ~1.36 Å | Bond length between the naphthalene ring and the methoxy oxygen. |

| O-CH₃ | ~1.43 Å | Bond length between the methoxy oxygen and the methyl carbon. |

| C-I | ~2.10 Å | Bond length between the naphthalene ring and the iodine atom. |

Vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. openscienceonline.comresearchgate.net This calculation determines the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. Each mode has a characteristic frequency and intensity. nih.gov The analysis for 2-iodo-6-methoxynaphthalene would help in assigning experimental spectral peaks and confirming the optimized structure as a true energy minimum. spectroscopyonline.com Key vibrational modes would include C-H stretching of the aromatic ring, C-O stretching of the methoxy group, and the C-I stretching vibration.

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Iodo-6-methoxynaphthalene This table presents representative frequency ranges for key functional groups. Calculated values are often scaled to better match experimental data. nih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the hydrogen atoms attached to the naphthalene ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the hydrogen atoms in the methoxy group. |

| C=C Aromatic Stretch | 1450 - 1600 | Stretching of the carbon-carbon double bonds within the naphthalene core. |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | Stretching of the C-O bond of the methoxy group. |